molecular formula C9H5Br2NO B12854423 5,7-Dibromo-6-quinolinol

5,7-Dibromo-6-quinolinol

Cat. No.: B12854423
M. Wt: 302.95 g/mol
InChI Key: IMZZCPNKHQCULT-UHFFFAOYSA-N
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Description

5,7-Dibromo-6-quinolinol is a halogenated derivative of quinolinol, known for its significant biological and chemical properties This compound is part of the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-6-quinolinol typically involves the bromination of 6-quinolinol. One common method is the reaction of 6-quinolinol with bromine in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-6-quinolinol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups, making it a versatile intermediate for synthesizing other compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce quinolinol derivatives with altered oxidation states.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-6-quinolinol is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

5,7-dibromoquinolin-6-ol

InChI

InChI=1S/C9H5Br2NO/c10-6-4-7-5(2-1-3-12-7)8(11)9(6)13/h1-4,13H

InChI Key

IMZZCPNKHQCULT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)Br)O)Br

Origin of Product

United States

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